1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole
Description
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Properties
Molecular Formula |
C18H19BrN4O |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C18H19BrN4O/c1-12(2)16-9-4-13(3)10-17(16)24-11-18-20-21-22-23(18)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
QXEKGVYODAEGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole is a synthetic compound that falls under the category of tetrazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole
- Molecular Formula : C18H20BrN5O
- Molecular Weight : 396.29 g/mol
- Chemical Structure : The compound features a tetrazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, in vitro studies have demonstrated that certain tetrazoles can outperform traditional antibiotics like ampicillin against specific bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Tetrazole A | Antibacterial | 50 |
| Tetrazole B | Antifungal | 75 |
| 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole | TBD | TBD |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been highlighted in several studies. Compounds containing the tetrazole moiety have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, demonstrating IC50 values that suggest a potent anticancer effect.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole | 10 |
| Jurkat (T-cell leukemia) | 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole | 8 |
Anti-inflammatory Activity
Research has also indicated that tetrazoles can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Compounds similar to 1-(4-bromophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole have been shown to reduce inflammatory markers in various experimental models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : Binding to and inhibiting enzymes involved in critical biochemical pathways.
- Receptor Modulation : Acting as modulators for receptors that are pivotal in inflammation and cancer progression.
Case Studies
Several case studies have documented the effects of tetrazole derivatives on human health:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various tetrazoles, including the compound , against multi-drug resistant strains. Results indicated significant zones of inhibition compared to standard treatments.
- Anticancer Research : A clinical trial assessed the anticancer effects of tetrazoles in combination with existing chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects when used alongside conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
